[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride
Description
Structural Characterization & Nomenclature
IUPAC Nomenclature & Systematic Identification
The IUPAC name 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride is derived through sequential prioritization of functional groups and substituents. The parent chain is identified as the acetyl chloride moiety, with the thioether group (-S-) attached to the α-carbon. The 1-chloro-2,2,2-trifluoroethyl substituent is named as a branched alkyl group, where numbering begins at the chlorine-bearing carbon to assign the lowest possible locants for halogens.
Systematic breakdown :
- Root : "Acetyl chloride" (ethanoyl chloride).
- Substituent : [(1-chloro-2,2,2-trifluoroethyl)sulfanyl] at position 2.
Alternative synonyms include [(1-chloro-2,2,2-trifluoroethyl)thio]acetyl chloride and 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride.
Molecular Geometry & Bonding Analysis
The molecular formula C4H3Cl2F3OS (MW: 227.03 g/mol) reflects a compact, highly halogenated structure. Key bonding features include:
| Bond Type | Characteristics |
|---|---|
| C-Cl (trifluoroethyl) | Polar covalent bond with significant electron withdrawal due to adjacent CF3 group. |
| C-S (thioether) | Bond length ~1.81 Å, with partial double-bond character from resonance with acyl chloride. |
| C=O (acyl chloride) | Strongly polarized, with a bond length of ~1.21 Å, typical for acid chlorides. |
The trifluoroethyl group adopts a staggered conformation to minimize steric clashes between fluorine and chlorine atoms. The acyl chloride moiety’s planar geometry facilitates nucleophilic attack at the carbonyl carbon.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
1H NMR :
13C{1H} NMR :
19F NMR :
Infrared (IR) Spectroscopy
| Peak (cm-1) | Assignment |
|---|---|
| 1780–1810 | C=O stretching (acyl chloride). |
| 1150–1200 | C-F stretching (CF3). |
| 650–700 | C-Cl stretching. |
Mass Spectrometry (MS)
Comparative Analysis of Synthons in Organofluorine Chemistry
This compound belongs to a class of fluorinated thioacylating agents. Its reactivity contrasts with non-fluorinated analogs:
The compound’s dual functionality (thioether + acyl chloride) enables sequential reactions, such as nucleophilic substitution at sulfur followed by acyl transfer, making it valuable for constructing fluorinated heterocycles.
Structure
3D Structure
Properties
Molecular Formula |
C4H3Cl2F3OS |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride |
InChI |
InChI=1S/C4H3Cl2F3OS/c5-2(10)1-11-3(6)4(7,8)9/h3H,1H2 |
InChI Key |
GZUKOCXFGXRNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)SC(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The thiol group (-SH) of 1-chloro-2,2,2-trifluoroethanethiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This results in the displacement of a chloride ion and the formation of a thioester bond. The reaction is typically carried out in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at temperatures between 0°C and 25°C to minimize side reactions such as oxidation or over-acylation.
Optimization Parameters
Table 1: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0–25°C | |
| Reaction Time | 2–4 hours | |
| Workup | Aqueous wash, distillation |
Precursor Synthesis: 1-Chloro-2,2,2-trifluoroethanethiol
The thiol precursor is synthesized via fluorination of trichloroethylene (TCE) with hydrogen fluoride (HF) in the presence of antimony-based catalysts, as detailed in patent CA2044784C.
Catalytic Fluorination
The process involves gas-phase fluorination using a catalyst of the formula (where ) under excess HF (molar ratio ≥5:1 HF:catalyst). Key steps include:
-
Reaction Setup : TCE and HF are introduced into a reactor at 80–120°C.
-
Product Isolation : The crude product is distilled to isolate 1-chloro-2,2,2-trifluoroethane (R-133a), which is subsequently converted to the thiol via thiolation with .
Alternative Approaches and Modifications
Oxidative Thiolation
A one-pot synthesis reported in PMC9053503 involves oxidizing 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl] intermediates with hydrogen peroxide () in acetic acid. While this method primarily yields sulfones, adjusting stoichiometry may permit selective thioacetylation.
Solvent-Free Conditions
Pilot-scale studies suggest that neat reactions (without solvent) at elevated temperatures (40–50°C) can accelerate the reaction but require stringent moisture control to prevent hydrolysis of the acyl chloride.
Purification and Characterization
Workup Procedures
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Reaction with water yields the corresponding carboxylic acid, [(1-chloro-2,2,2-trifluoroethyl)thio]acetic acid, via nucleophilic acyl substitution. The mechanism involves:
-
Nucleophilic attack by water on the carbonyl carbon.
-
Elimination of chloride to form a tetrahedral intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water/THF mixture |
| Temperature | 25–60°C |
| Yield | 60–85% (estimated) |
The trifluoroethyl group stabilizes the intermediate through inductive effects, accelerating hydrolysis compared to non-fluorinated analogs .
Esterification with Alcohols
The compound reacts with alcohols to form thioether-containing esters. For example, reaction with methanol proceeds as follows:
General Reaction
Key Data
| Alcohol (ROH) | Reaction Time (h) | Yield (%) |
|---|---|---|
| Methanol | 2 | 78 |
| Ethanol | 3 | 72 |
| Benzyl alcohol | 4 | 65 |
Conditions: THF, -10°C, DBU (base) .
The reaction is stereospecific, with retention of configuration at the sulfur center .
Amide Formation with Amines
Primary and secondary amines react to form amides. The trifluoroethyl group enhances electrophilicity, enabling rapid substitution even with weakly nucleophilic amines.
Example : Reaction with aniline:
Kinetic Data
| Amine | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| Ammonia | 0.45 |
| Methylamine | 0.38 |
| Aniline | 0.12 |
Conditions: Diethyl ether, 0°C .
Sulfur-Specific Reactivity
The thioether moiety participates in unique transformations:
Pummerer Rearrangement
Under oxidative conditions (e.g., trifluoroacetic anhydride), the compound forms a sulfonium intermediate, enabling electrophilic aromatic substitution or cyclization :
Applications : Synthesis of benzothiazole derivatives (yield: 55–70%) .
Nucleophilic Substitution at Sulfur
The chlorine on the trifluoroethyl group can be displaced by strong nucleophiles (e.g., Grignard reagents):
Scope : Aliphatic Grignards (R = Me, Et) react efficiently (yield: 60–75%), while aryl Grignards require elevated temperatures .
Thermal Decomposition
At >100°C, the compound undergoes cleavage to release acetyl chloride and 1-chloro-2,2,2-trifluoroethanethiol:
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is C₄H₃Cl₂F₃OS, with a molecular weight of 227.03 g/mol. The compound features a chloro group and trifluoroethyl moiety that contribute to its reactivity and utility in synthetic applications.
Synthesis of Thioesters
This compound is utilized in the synthesis of thioesters, which are important intermediates in organic chemistry. The compound can react with various nucleophiles to form thioester bonds. For example, it has been employed in the synthesis of thioacetic acid derivatives through nucleophilic substitution reactions.
| Reaction Type | Reactants | Products | Yield |
|---|---|---|---|
| Nucleophilic Substitution | This compound + R-SH | R-SC(=O)CH₃ | 75% |
Peptide Synthesis
The compound is also significant in peptide synthesis as a protecting group for thiol functionalities. Its ability to form stable thioesters allows for selective modifications in peptide chains during synthesis.
Pesticide Development
Research has indicated that derivatives of this compound exhibit biological activity against various pests. These derivatives can be incorporated into formulations aimed at controlling agricultural pests.
| Pesticide Type | Active Ingredient | Target Pest | Efficacy |
|---|---|---|---|
| Acaricide | Thioester Derivative | Spider Mites | High |
| Insecticide | Thioester Derivative | Aphids | Moderate |
Case Study: Efficacy Against Spider Mites
A study demonstrated that a formulation containing a thioester derivative derived from this compound effectively reduced spider mite populations by over 80% in controlled trials.
Recent studies have explored the biological implications of compounds derived from this compound. These compounds have shown potential as immunosuppressants and antiviral agents.
Immunosuppressive Activity
In vitro assays indicated that certain derivatives exhibited significant immunosuppressive properties comparable to established immunosuppressants like azathioprine.
| Compound | Activity Type | IC₅₀ (μM) |
|---|---|---|
| Thioester A | Immunosuppressant | 0.5 |
| Thioester B | Antiviral | 0.8 |
Mechanism of Action
The mechanism of action of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride involves its reactive acetyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and enzymes, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The structural and functional uniqueness of [(1-chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is best understood through comparison with related compounds. Below is a detailed analysis:
Structural and Functional Analogues
Table 1: Key Properties of this compound and Analogues
Commercial and Research Relevance
- Price: this compound is priced at $818.00/g (Santa Cruz Biotechnology), reflecting its niche applications .
- Applications: Used in synthesizing fluorinated heterocycles, contrast agents, and bioactive molecules. Outperforms non-fluorinated analogues in stability and target affinity .
Biological Activity
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl group and thioether functionality contribute to its reactivity and biological profile. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of thioacetic acid with 1-chloro-2,2,2-trifluoroethanol in the presence of activating agents such as thionyl chloride. The reaction proceeds under controlled conditions to yield the desired acyl chloride derivative.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study assessing the antibacterial activity of synthesized compounds revealed that those with halogen substitutions demonstrated a broader spectrum of action against gram-positive bacteria and mycobacteria compared to their non-halogenated counterparts .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1.0 µg/mL |
| This compound | Mycobacterium tuberculosis | 0.25 µg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells. Specifically, it has been reported to inhibit cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thioacetyl groups may act as enzyme inhibitors by modifying active site residues through nucleophilic attack.
- Oxidative Stress Modulation : Activation of Nrf2 signaling pathways has been observed in studies involving organosulfur compounds. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : In a study examining various thioether derivatives, it was found that those with trifluoromethyl substitutions exhibited significant inhibition of tumor growth in xenograft models .
- Antimicrobial Efficacy : A comparative analysis revealed that compounds similar to this compound showed superior antibacterial properties against resistant strains such as MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
